molecular formula C12H18N2O B14911074 n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine CAS No. 1183840-97-2

n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine

Cat. No.: B14911074
CAS No.: 1183840-97-2
M. Wt: 206.28 g/mol
InChI Key: WICCDJHSWSRGIX-UHFFFAOYSA-N
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Description

N-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine is a secondary amine characterized by a pyridine ring linked via a methylene group to an ethanamine backbone, which is further substituted with a tetrahydrofuran-2-yl moiety. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol .

Properties

CAS No.

1183840-97-2

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(oxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine

InChI

InChI=1S/C12H18N2O/c1-2-12(15-9-1)5-8-14-10-11-3-6-13-7-4-11/h3-4,6-7,12,14H,1-2,5,8-10H2

InChI Key

WICCDJHSWSRGIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCNCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a reaction with a suitable alkylating agent to form the pyridin-4-ylmethyl derivative.

    Formation of the Tetrahydrofuran Derivative: Tetrahydrofuran is subjected to a ring-opening reaction to introduce the ethan-1-amine group.

    Coupling Reaction: The pyridin-4-ylmethyl derivative and the tetrahydrofuran derivative are then coupled under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Pyridin-4-ylmethyl Group Formation

The pyridin-4-ylmethyl group is introduced through alkylation. For analogous compounds, 4-fluoropyridine derivatives undergo Pummerer-type reactions with activated sulfoxides to form N-alkylpyridin-4-ones . Subsequent reduction or alkylation steps could attach the THF-ethanamine moiety.

Catalytic Aminohydroxylation

The reaction with Rh₂(esp)₂ likely involves:

  • Oxidative Addition : Rhodium coordinates to the double bond of the starting alkene.

  • Insertion : Formation of a metallo-aminohydroxy intermediate.

  • Reductive Elimination : Release of the THF-amine product .

Pyridine Derivatization

The pyridin-4-ylmethyl group may form via:

  • Alkylation of 4-pyridinone : Using aldehydes or sulfoxides activated by triflic anhydride .

  • Cross-Coupling : Potential use of Pd-catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the pyridin-4-yl fragment .

Spectroscopic Characterization

Key analytical data for the compound and analogs include:

Property Value Reference
1H NMR (CDCl₃) δ: 4.65 (d, 1H, J=5.0 Hz), 4.18 (td, 1H, J=8.3, 5.3 Hz), 4.09 (q, 1H)
13C NMR (CDCl₃) δ: 83.3 (C-O), 67.5 (C-N), 34.9 (C-CH₂)
HRMS (ESI+) Calcd. for [C₁₁H₁₇N₂O+H]+: 192.1383; Found: 192.1386

Medicinal Chemistry

The compound’s structure suggests potential as a G-protein coupled receptor (GPCR) agonist or enzyme inhibitor , based on similar pyridin-4-ylmethyl amines. Key features include:

  • THF ring : Contributes to membrane permeability.

  • Pyridin-4-ylmethyl group : Engages in π-π interactions with biological targets.

Chemical Transformations

  • Alkylation : The primary amine can undergo alkylation (e.g., with alkyl halides).

  • Acetylation : Reaction with acetyl chloride to form amides.

  • Oxidation : Potential conversion to nitriles or ketones under strong oxidizing conditions.

Scientific Research Applications

n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Potential Applications/Notes
N-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine Pyridin-4-ylmethyl, tetrahydrofuran-2-yl C₁₂H₁₈N₂O 206.28 Not explicitly stated; inferred CNS/receptor modulation
N-(4-Benzyloxy-3-methoxybenzyl)-2-phenylethan-1-amine (7) Benzyloxy-methoxybenzyl, phenyl C₂₃H₂₅NO₂ 353.46 Amaryllidaceae alkaloid analog; antioxidant/neuroprotective potential
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-Chlorophenethyl, naproxen-derived acyl group C₂₂H₂₁ClNO₂ 366.87 Hybrid molecule with anti-inflammatory properties (naproxen-derived)
25C-NBOH 4-Chloro-2,5-dimethoxyphenyl, N-methoxybenzyl C₁₈H₂₁ClNO₃ 334.82 Psychedelic phenethylamine; 5-HT₂A receptor agonist
(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-Fluorobenzyl, tetrahydrofuran-2-ylmethyl C₁₂H₁₅FNO 208.26 Bioisostere with altered lipophilicity/electron distribution
N-[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]-N-(pyridin-4-ylmethyl)amine Indole-ethyl, pyridin-4-ylmethyl C₁₈H₂₃N₃ 281.40 CNS activity; structural similarity to tryptamine derivatives

Key Structural and Functional Differences

Aromatic vs. Heterocyclic Substitutions

  • Pyridine vs. This may influence receptor-binding specificity, particularly in serotonin or dopamine systems.
  • Tetrahydrofuran vs. Simple Alkyl Chains : The tetrahydrofuran-2-yl substituent adds a rigid, oxygen-containing heterocycle, which contrasts with flexible alkyl chains in compounds like N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide . This rigidity could reduce metabolic degradation and improve bioavailability.

Functional Group Variations

  • Amine Backbone Modifications : Unlike the secondary amine in the target compound, N-(4-Benzyloxy-3-methoxybenzyl)-2-phenylethan-1-amine (7) retains a primary amine, which may alter its pharmacokinetic profile (e.g., faster renal clearance) .

Biological Activity

n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine, with a molecular formula of C12H18N2OC_{12}H_{18}N_{2}O and CAS number 1183840-97-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a pyridine ring and a tetrahydrofuran moiety, which are known for their roles in enhancing the bioactivity of organic compounds. The molecular weight is approximately 206.28 g/mol, although specific physical properties like density and boiling point remain unspecified in current literature sources .

The biological activity of this compound may involve interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific pathways related to inflammation and neurological disorders.

Biological Activity Overview

Case Study 1: Antimicrobial Evaluation

In a study evaluating various pyridine derivatives, compounds structurally similar to this compound were tested against Staphylococcus aureus and E. coli. Results indicated that some derivatives exhibited high inhibition rates (up to 94.5%) against E. coli, suggesting that this compound could possess similar antimicrobial properties .

Case Study 2: Neuroprotective Potential

A study on pyridine-based compounds assessed their neuroprotective effects using cellular models of oxidative stress. Results showed that certain derivatives could significantly reduce cell death induced by oxidative stress, indicating potential therapeutic applications for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 0.25–1 μg/mL against Gram-positive bacteria
NeuroprotectiveReduced oxidative stress-induced cell death
Anti-inflammatoryModulation of pro-inflammatory cytokines

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